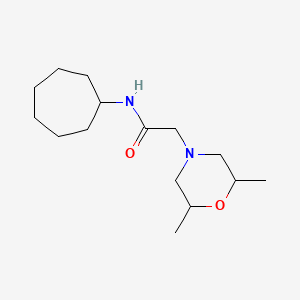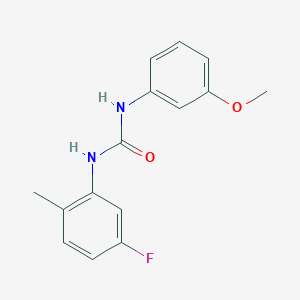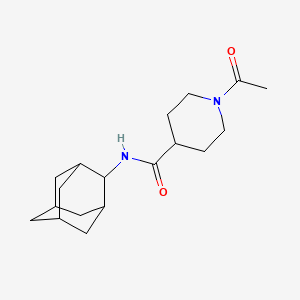![molecular formula C20H22N2O2 B5427108 3-[benzyl(methyl)amino]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B5427108.png)
3-[benzyl(methyl)amino]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[benzyl(methyl)amino]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly known as Dibenzylamine Malonate or DBM, and it is a derivative of malonic acid. DBM is a white crystalline powder that is soluble in water, ethanol, and methanol. This compound has been found to have a wide range of biochemical and physiological effects, which make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of DBM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to a decrease in the proliferation of cancer cells, which can slow down or even stop the growth of tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, DBM has also been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. DBM has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DBM for laboratory experiments is its relatively low cost and ease of synthesis. It can be produced on a small scale in a laboratory setting, which makes it accessible to researchers who may not have access to more expensive compounds. However, one limitation of DBM is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on DBM. One area of interest is in the development of new cancer treatments that incorporate DBM or other compounds that work through similar mechanisms. Another area of research is in the study of the antioxidant and anti-inflammatory properties of DBM, which could have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of DBM and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
DBM can be synthesized by reacting benzylamine with malonic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of an intermediate imine, which is then hydrolyzed to yield the final product. The synthesis of DBM is relatively straightforward and can be carried out on a small scale in a laboratory setting.
Applications De Recherche Scientifique
DBM has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DBM has been found to have anti-cancer properties, and it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This makes it a potentially valuable tool in the fight against cancer.
Propriétés
IUPAC Name |
3-[benzyl(methyl)amino]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-9-10-17(15(2)11-14)22-19(23)12-18(20(22)24)21(3)13-16-7-5-4-6-8-16/h4-11,18H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGYMGOKNVTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5427038.png)
![1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-1-oxobutan-2-one](/img/structure/B5427051.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5427053.png)
![4-(benzoylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5427063.png)


![N-cyclopropyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5427074.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5427091.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5427097.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5427111.png)
![N-(4-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)-3-(2-furyl)acrylamide](/img/structure/B5427112.png)
![2-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B5427113.png)

